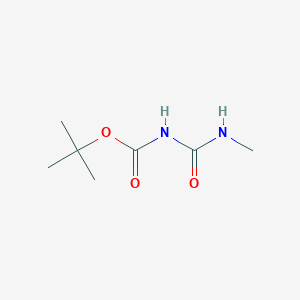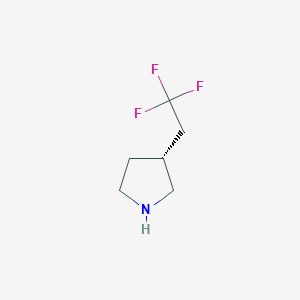
(R)-3-(2,2,2-trifluoroethyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-(2,2,2-trifluoroethyl)pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a trifluoroethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(2,2,2-trifluoroethyl)pyrrolidine can be achieved through several methods. One common approach involves the reaction of pyrrolidine with 2,2,2-trifluoroethyl bromide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrrolidine, allowing it to attack the electrophilic carbon in the trifluoroethyl bromide.
Industrial Production Methods
In an industrial setting, the production of ®-3-(2,2,2-trifluoroethyl)pyrrolidine may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high enantiomeric purity and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
®-3-(2,2,2-trifluoroethyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trifluoroethyl group, where nucleophiles such as amines or thiols replace the trifluoroethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: N-oxides of ®-3-(2,2,2-trifluoroethyl)pyrrolidine.
Reduction: Reduced derivatives with hydrogenated pyrrolidine rings.
Substitution: Compounds with nucleophilic groups replacing the trifluoroethyl group.
Aplicaciones Científicas De Investigación
®-3-(2,2,2-trifluoroethyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which ®-3-(2,2,2-trifluoroethyl)pyrrolidine exerts its effects depends on its interaction with molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity for its targets, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
(S)-3-(2,2,2-trifluoroethyl)pyrrolidine: The enantiomer of the compound with different stereochemistry.
3-(2,2,2-trifluoroethyl)pyrrolidine: Without specific stereochemistry.
N-ethylpyrrolidine: A similar compound with an ethyl group instead of a trifluoroethyl group.
Uniqueness
®-3-(2,2,2-trifluoroethyl)pyrrolidine is unique due to its chiral nature and the presence of the trifluoroethyl group, which imparts distinct chemical and physical properties. These features make it valuable in applications requiring high specificity and selectivity.
Propiedades
Fórmula molecular |
C6H10F3N |
|---|---|
Peso molecular |
153.15 g/mol |
Nombre IUPAC |
(3R)-3-(2,2,2-trifluoroethyl)pyrrolidine |
InChI |
InChI=1S/C6H10F3N/c7-6(8,9)3-5-1-2-10-4-5/h5,10H,1-4H2/t5-/m1/s1 |
Clave InChI |
PTXOIRIEXVHPML-RXMQYKEDSA-N |
SMILES isomérico |
C1CNC[C@H]1CC(F)(F)F |
SMILES canónico |
C1CNCC1CC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,4S,6S)-2-Azabicyclo[2.2.1]heptan-6-ol](/img/structure/B12843979.png)
![10-(Hydroxymethyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B12843984.png)
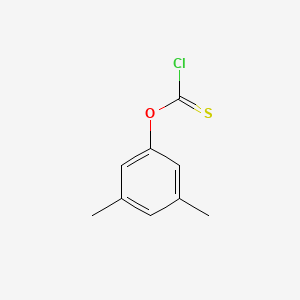



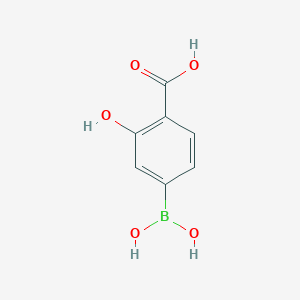
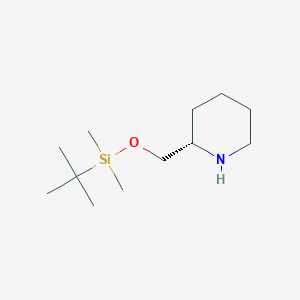


![N-(10-Aminodecyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide 2,2,2-trifluoroacetate](/img/structure/B12844034.png)
![Ethyl 5-chloro-2,4-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-b]pyridazine-3-carboxylate](/img/structure/B12844037.png)
![4-Amino-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12844040.png)
